S-2E

Descripción general

Descripción

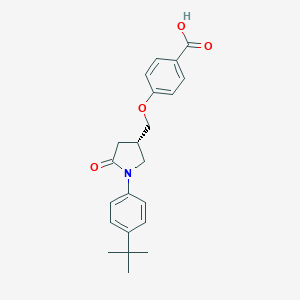

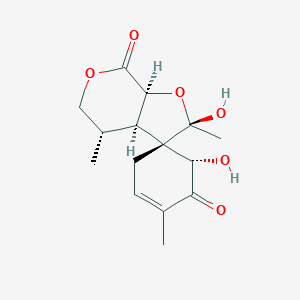

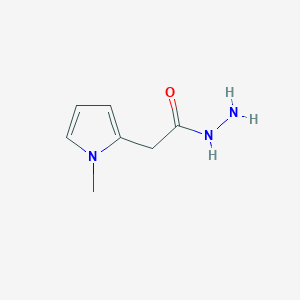

S-2E is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring, a tert-butylphenyl group, and a methoxybenzoic acid moiety, making it a versatile molecule for research and industrial applications.

Aplicaciones Científicas De Investigación

S-2E has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

Target of Action

The primary targets of S-2E are HMG-CoA reductase and acetyl-CoA carboxylase . These enzymes play crucial roles in lipid metabolism. HMG-CoA reductase is the rate-controlling enzyme of the mevalonate pathway, which produces cholesterol. Acetyl-CoA carboxylase is involved in fatty acid synthesis.

Mode of Action

this compound acts as a noncompetitive inhibitor of both HMG-CoA reductase and acetyl-CoA carboxylase . By inhibiting these enzymes, this compound disrupts the normal metabolic processes that produce cholesterol and fatty acids, leading to a decrease in their levels.

Biochemical Pathways

The inhibition of HMG-CoA reductase and acetyl-CoA carboxylase by this compound affects the mevalonate pathway and fatty acid synthesis respectively . These disruptions can lead to downstream effects such as reduced cholesterol and fatty acid levels, impacting various cellular functions and overall health.

Pharmacokinetics

It is known that this compound isorally active , suggesting it has good bioavailability

Result of Action

The inhibition of HMG-CoA reductase and acetyl-CoA carboxylase by this compound leads to an anti-hyperlipidemic action . This means that this compound can reduce high levels of fats (lipids), including cholesterol and triglycerides, in the blood.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-2E typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolidinone ring is reacted with tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Benzoic Acid Formation: The final step involves the oxidation of the intermediate to form the benzoic acid moiety, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

S-2E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.

tert-Butyl carbamate: A compound used in organic synthesis.

Uniqueness

S-2E stands out due to its unique combination of structural features, which confer specific reactivity and potential applications not shared by its analogs. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.

Propiedades

IUPAC Name |

4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZADMDZNVOBYGR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432062 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155730-92-0 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of S-2E in lowering lipid levels?

A1: While the exact mechanism is still under investigation, research suggests this compound inhibits both sterol and fatty acid synthesis. [] This dual action contributes to its lipid-lowering effects. []

Q2: How does this compound affect triglyceride and cholesterol levels?

A2: In animal models of hyperlipidemia, this compound effectively reduced elevated triglyceride (TG) and non-high-density lipoprotein cholesterol (non-HDL-C) levels. [] These effects were observed to be dose-dependent. []

Q3: Does this compound impact high-density lipoprotein cholesterol (HDL-C) levels?

A3: Interestingly, studies show that this compound treatment also increased blood HDL-C levels. [] This suggests a potential benefit in improving dyslipidemia characterized by low HDL-C. []

Q4: Are there any differences in activity between the enantiomers of this compound?

A4: Yes, research indicates that the (S)-enantiomer of this compound (this compound) exhibits superior lipid-lowering activity compared to the (R)-enantiomer and the racemic mixture. This difference is attributed to variations in pharmacokinetic profiles. []

Q5: What downstream effects were observed in adipose tissue following this compound treatment?

A5: In a study using db/db mice (a model of obesity), this compound treatment significantly reduced white adipose tissue mass and upregulated the expression of genes related to energy expenditure, mitochondrial function, fatty acid oxidation, and lipolysis. [] This suggests this compound promotes brown/beige adipocyte-like changes in white adipose tissue. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H27NO4, and its molecular weight is 369.45 g/mol.

Q7: How do structural modifications of this compound affect its activity?

A7: Further research is needed to establish a comprehensive SAR profile for this compound. Investigating the impact of modifying specific functional groups on its potency, selectivity, and pharmacokinetic properties is crucial.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Limited information is available regarding the specific ADME profile of this compound. Further investigations are required to understand its pharmacokinetic behavior in detail.

Q9: How do the pharmacokinetics of this compound enantiomers differ?

A9: The (S)-enantiomer (this compound) displays superior in vivo activity due to more favorable pharmacokinetics after oral administration. [] The exact differences in absorption, distribution, metabolism, and excretion between enantiomers require further investigation.

Q10: What in vitro models have been used to study this compound?

A10: this compound has been investigated in vitro using 3T3-L1 adipocytes, where it induced the expression of genes related to mitochondrial function, fatty acid oxidation, and lipolysis. []

Q11: What animal models have been used to evaluate the efficacy of this compound?

A11: Researchers have employed rats with fructose-induced hypertriglyceridemia [] and db/db mice (a model of obesity) [] to investigate the anti-hyperlipidemic effects of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)